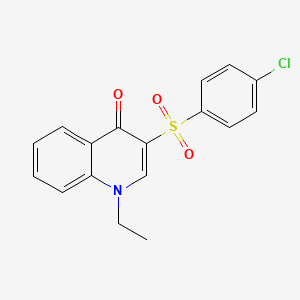
3-((4-chlorophenyl)sulfonyl)-1-ethylquinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-((4-chlorophenyl)sulfonyl)-1-ethylquinolin-4(1H)-one” is a quinolinone derivative. Quinolinones are a class of organic compounds with a quinoline backbone, and they often exhibit biological activity . The sulfonyl group attached to the 4-chlorophenyl group could potentially enhance the compound’s reactivity or biological activity .
Molecular Structure Analysis
The molecular structure of this compound would consist of a quinolinone core with a sulfonyl group attached to a 4-chlorophenyl group at the 3-position. The ethyl group at the 1-position could influence the compound’s solubility and reactivity .Chemical Reactions Analysis
The reactivity of this compound could be influenced by the electron-withdrawing sulfonyl group and the electron-donating ethyl group. The compound could potentially undergo electrophilic aromatic substitution reactions at the phenyl ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the sulfonyl group could increase the compound’s polarity and potentially its boiling point . The chlorophenyl group could enhance the compound’s lipophilicity .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Catalysis
In the realm of organic chemistry, compounds like 3-((4-chlorophenyl)sulfonyl)-1-ethylquinolin-4(1H)-one serve as critical intermediates and catalysts. For instance, the study by Khaligh (2014) demonstrates the use of sulfonic acid derivatives in the synthesis of polyhydroquinoline derivatives through a one-pot synthesis approach, highlighting the efficiency of these compounds as catalysts in organic reactions Khaligh, 2014. Similarly, Goli-Jolodar et al. (2016) introduced a novel nanosized N-sulfonated Brönsted acidic catalyst for promoting the synthesis of polyhydroquinoline derivatives, underscoring the innovative application of sulfone-containing compounds in nanocatalysis Goli-Jolodar et al., 2016.
Material Science
In material science, the incorporation of sulfone groups into molecular structures has led to the development of new materials with desirable properties. Jeon et al. (2014) explored sulfone-based materials for their application in organic light-emitting diodes (OLEDs), demonstrating the potential of these compounds in enhancing the efficiency and performance of electronic devices Jeon et al., 2014.
Photocatalysis and Photochemistry
Compounds containing sulfone and sulfonyl groups have also found applications in photocatalysis and photochemistry. For example, Baciocchi et al. (2008) investigated the photosensitized oxidation of alkyl phenyl sulfoxides, shedding light on the mechanistic aspects of C-S bond cleavage in sulfoxide radical cations Baciocchi et al., 2008. This research contributes to a deeper understanding of the photochemical behavior of sulfone-containing compounds and their potential applications in synthetic chemistry.
Wirkmechanismus
Target of Action
The primary target of the compound “3-(4-chlorobenzenesulfonyl)-1-ethyl-1,4-dihydroquinolin-4-one” is currently under investigation . It’s important to note that the identification of a compound’s target is a complex process that involves extensive biochemical and biophysical studies.
Mode of Action
It is known that the compound interacts with its targets in a specific manner, leading to changes in the biochemical processes within the cell
Biochemical Pathways
The compound may affect various biochemical pathways within the cell. The specific pathways and their downstream effects are subject to ongoing research . Understanding these pathways can provide insights into the compound’s therapeutic potential and possible side effects.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s interaction with its target, its stability, and its overall effectiveness .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-1-ethylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3S/c1-2-19-11-16(17(20)14-5-3-4-6-15(14)19)23(21,22)13-9-7-12(18)8-10-13/h3-11H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHCRMHGHDBAOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-chlorophenyl)sulfonyl)-1-ethylquinolin-4(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2886129.png)
![Methyl 5-({[(4-chlorophenyl)amino]carbonyl}amino)-3-ethoxy-1-benzothiophene-2-carboxylate](/img/structure/B2886131.png)
![6-(3,5-Dimethylphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2886132.png)
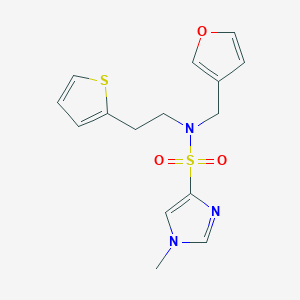
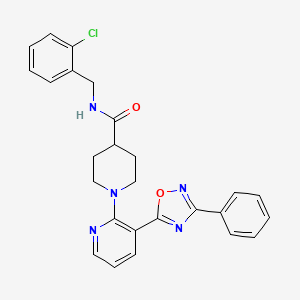
![2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2886135.png)
![3-(Dimethylamino)-1-[4-(phenylsulfinyl)phenyl]-2-propen-1-one](/img/structure/B2886139.png)
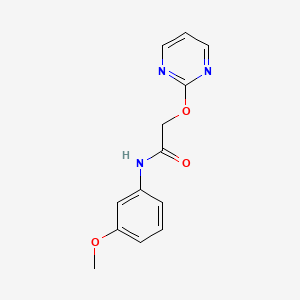
![1-[4-(1-Aminoethyl)piperidin-1-yl]-2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethanone;hydrochloride](/img/structure/B2886142.png)
![Ethyl 2-(3,4-dimethoxybenzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2886143.png)
![4-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2886144.png)
![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-ethoxybenzamide](/img/structure/B2886145.png)
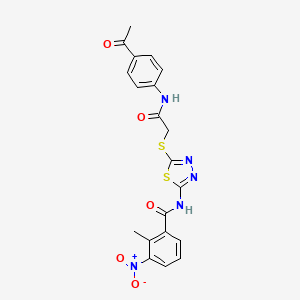
![2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(E)-3-phenylprop-2-enyl]acetamide](/img/structure/B2886152.png)